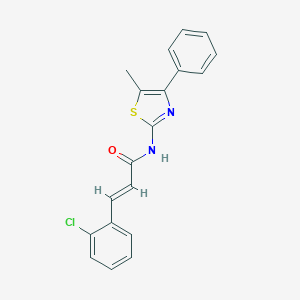
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide is a chemical compound with the molecular formula C23H18N2O3 and a molecular weight of 370.40062 . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and organic chemistry.
Métodos De Preparación
The synthesis of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves several steps. One common method includes the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds, such as:
2-methoxy-5-(phenylamino)methylphenol: This compound has a different core structure but shares some functional groups, leading to similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
438472-70-9 |
|---|---|
Fórmula molecular |
C23H18N2O3 |
Peso molecular |
370.4g/mol |
Nombre IUPAC |
5-methyl-N-(4-phenoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-16-21(22(25-28-16)17-8-4-2-5-9-17)23(26)24-18-12-14-20(15-13-18)27-19-10-6-3-7-11-19/h2-15H,1H3,(H,24,26) |
Clave InChI |
XUUODWWRRODCSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B442988.png)
![Methyl 2-[(2,5-dichlorobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442991.png)
![N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442992.png)
![N-[1-(1-adamantyl)ethyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B442994.png)
![1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B442995.png)
![methyl 2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442997.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B443000.png)
![methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B443001.png)
![2-(4-fluorophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B443003.png)
![1-benzyl-3-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B443004.png)
![2,2,2-Trifluoroethyl 3-[(2-naphthyloxy)methyl]benzoate](/img/structure/B443007.png)


